molecular formula C6HCl3N2O4 B3050544 1,2,4-Trichloro-3,5-dinitrobenzene CAS No. 2678-21-9

1,2,4-Trichloro-3,5-dinitrobenzene

Cat. No.: B3050544
CAS No.: 2678-21-9
M. Wt: 271.4 g/mol
InChI Key: OFMRACCIIIDSDN-UHFFFAOYSA-N
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Description

1,2,4-Trichloro-3,5-dinitrobenzene (CAS 2678-21-9) is a halogenated nitroaromatic compound of significant interest in scientific research. Its molecular formula is C₆HCl₃N₂O₄, with a molecular weight of 271.4 g/mol . The structure features an electron-deficient benzene ring due to the presence of three chlorine atoms and two nitro groups, which strongly influences its reactivity and physical properties . This compound is characterized by its relatively low solubility in water but greater affinity for organic solvents such as dichloromethane and chloroform . This compound serves as a valuable intermediate in organic synthesis and is particularly useful in nucleophilic aromatic substitution reactions. The electron-withdrawing nitro groups activate the aromatic ring toward nucleophilic attack, while the chlorine atoms can be selectively displaced, allowing for the synthesis of more complex molecules . In applied research, this compound is recognized for its role as a high-energy material in the development of explosives and pyrotechnics . It has also been used in analytical chemistry as a reagent for testing the presence of other chemical species . Historically, it has been marketed under synonyms such as Brassisan and Olpizan . From a safety and regulatory perspective, this compound requires careful handling. It is harmful by inhalation, in contact with skin, and if swallowed, and is irritating to the eyes, respiratory system, and skin . It is classified as a toxic solid (UN 2811) for transport . Researchers should consult the relevant Material Safety Data Sheet for detailed hazard and first-aid information. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-trichloro-3,5-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3N2O4/c7-2-1-3(10(12)13)5(9)6(4(2)8)11(14)15/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMRACCIIIDSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181290
Record name 1,2,4-Trichloro-3,5-dinitrobenzene
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Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2678-21-9
Record name 1,3-Dinitro-2,4,5-trichlorobenzene
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Record name 1,2,4-Trichloro-3,5-dinitrobenzene
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Record name Olpizan
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Record name 1,2,4-Trichloro-3,5-dinitrobenzene
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Record name 1,2,4-trichloro-3,5-dinitrobenzene
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Record name 3,5-DINITRO-1,2,4-TRICHLOROBENZENE
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trichloro-3,5-dinitrobenzene can be synthesized through the nitration of 1,2,4-trichlorobenzene. The nitration process involves the use of a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out at elevated temperatures to ensure complete nitration .

Industrial Production Methods

In industrial settings, the production of this compound involves the controlled nitration of 1,2,4-trichlorobenzene. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully monitored to ensure the desired outcome .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trichloro-3,5-dinitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as ammonia or sodium azide.

    Electrophilic Aromatic Substitution: The compound can undergo further nitration to form higher substituted nitro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Aqueous ammonia or sodium azide is used as the nucleophile.

    Electrophilic Aromatic Substitution: Concentrated nitric acid and sulfuric acid are used as nitrating agents.

Major Products Formed

Scientific Research Applications

1,2,4-Trichloro-3,5-dinitrobenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential use in the development of pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,4-trichloro-3,5-dinitrobenzene involves its interaction with nucleophiles and electrophiles. The electron-withdrawing nitro groups increase the electrophilicity of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the compound acts as an intermediate or a reactant .

Comparison with Similar Compounds

Chlorinated Benzenes Without Nitro Groups

  • 1,2,4-Trichlorobenzene (1,2,4-TCB; CAS 120-82-1) :

    • Structure : Three chlorine substituents (positions 1, 2, 4).
    • Properties : Higher LogP (~4.0–4.5) due to absence of polar nitro groups, enhancing environmental persistence.
    • Degradation : Degraded by Pseudomonas sp. via dioxygenation to form 3,4,6-trichlorocatechol, releasing chloride ions .
    • Applications : Solvent, dielectric fluid.
  • 1,2,4,5-Tetrachlorobenzene (1,2,4,5-TeCB) :

    • Structure : Four chlorines (positions 1, 2, 4, 5).
    • Degradation : Requires additional dechlorination steps compared to 1,2,4-TCB, leading to slower microbial breakdown .

Key Difference : Nitro groups in 1,2,4-Trichloro-3,5-dinitrobenzene reduce lipophilicity but increase electron deficiency, altering degradation kinetics and applications.

Chlorinated Nitrobenzenes

  • 1,2,3-Trichloro-4,6-dinitrobenzene :

    • Structure : Chlorines at 1, 2, 3; nitro groups at 4, 5.
    • Applications : Used as an antifouling agent in coatings .
    • Reactivity : Isomeric differences (chlorine vs. nitro positions) affect steric hindrance and interaction with biological targets.
  • 1,2,4-Trichloro-5-nitrobenzene :

    • Structure : One nitro group at position 3.
    • Degradation : Nitro group removal releases nitrite, forming 3,4,6-trichlorocatechol .
    • Persistence : Less recalcitrant than this compound due to fewer nitro groups.
  • 1,2,4,5-Tetrachloro-3-nitrobenzene (Tecnazene) :

    • Structure : Four chlorines and one nitro group.
    • Applications : Pesticide and sprout inhibitor .
    • Comparison : Additional chlorine in tecnazene enhances halogenated toxicity but reduces nitro group-mediated electron withdrawal.

Other Structural Analogs

  • 2,4-Dinitrophenol and 3,5-Dinitrobenzoic Acid: Properties: Polar functional groups (-OH, -COOH) increase water solubility compared to this compound . Analytical Separation: Require distinct HPLC conditions due to ionizable groups .

Physicochemical and Environmental Properties

Compound Molecular Weight (g/mol) LogP Key Substituents Degradation Pathway Applications
This compound 271.43 3.14 3Cl, 2NO₂ Limited microbial degradation Industrial synthesis
1,2,4-Trichlorobenzene 181.45 ~4.2 3Cl Dioxygenation to chlorocatechol Solvent, dielectric fluid
1,2,3-Trichloro-4,6-dinitrobenzene 280.39 ~3.5 3Cl, 2NO₂ Not well characterized Antifouling agent
Tecnazene 260.89 ~3.8 4Cl, 1NO₂ Nitrite release, dechlorination Pesticide

Research Findings

  • Degradation Resistance: The dual nitro groups in this compound hinder microbial catabolism compared to mono-nitro analogs like tecnazene, leading to environmental persistence .
  • Crystallography : Meta-substituted nitro groups (positions 3, 5) induce significant lattice distortions in solid-state structures, as seen in related trichloroacetamide derivatives .
  • Analytical Challenges : Its separation from other dinitroaromatics requires specialized HPLC columns due to substituent positioning .

Biological Activity

1,2,4-Trichloro-3,5-dinitrobenzene (TCDNB) is a chlorinated aromatic compound with significant applications in various fields, including explosives and chemical synthesis. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks. This article reviews the biological activity of TCDNB, focusing on its toxicity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C6_6HCl3_3N2_2O4_4
  • Molecular Weight : 232.48 g/mol
  • Structure : TCDNB features three chlorine atoms and two nitro groups attached to a benzene ring, which significantly influences its reactivity and biological interactions.

Toxicological Profile

TCDNB exhibits various toxicological effects that have been documented in multiple studies. The following table summarizes key findings regarding its toxicity:

Endpoint Observation Reference
Acute Toxicity LC50 values indicate moderate toxicity in aquatic organisms.
Genotoxicity Induces DNA damage in bacterial assays.
Carcinogenic Potential Classified as a possible carcinogen based on structural alerts.
Reproductive Toxicity Effects observed in animal models; further studies needed.

The biological activity of TCDNB can be attributed to several mechanisms:

  • Reactive Metabolites : TCDNB undergoes metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to cytotoxicity and genotoxicity.
  • Oxidative Stress : Exposure to TCDNB has been linked to increased oxidative stress markers in various cell types, contributing to cellular damage.
  • Inhibition of Enzymatic Activity : TCDNB has been shown to inhibit certain enzymatic pathways, affecting cellular metabolism and signaling.

Case Study 1: Aquatic Toxicity Assessment

A study evaluated the effects of TCDNB on Tetrahymena thermophila, a model organism for aquatic toxicity testing. The results indicated significant growth inhibition at concentrations above 0.5 mg/L, with an observed LC50 value of approximately 0.8 mg/L after 48 hours of exposure. This highlights the compound's potential risk to aquatic ecosystems .

Case Study 2: Genotoxic Effects in Bacterial Systems

Research conducted using Salmonella typhimurium demonstrated that TCDNB induces mutations at concentrations as low as 10 µg/plate. The study utilized the Ames test to assess mutagenicity, revealing that TCDNB acts as a genotoxic agent through the formation of DNA adducts .

Case Study 3: Occupational Exposure Risks

The NIOSH Occupational Exposure Banding process evaluated TCDNB's potential health risks for workers exposed to this compound in industrial settings. It was categorized into Tier 3 due to its moderate acute toxicity and potential reproductive effects, necessitating stringent exposure controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,4-Trichloro-3,5-dinitrobenzene, and how can purity be validated?

  • Methodology : Stepwise synthesis involves chlorination of benzene derivatives followed by nitration. For example, chlorination of nitrobenzene derivatives under controlled temperatures (e.g., 40–60°C) with FeCl₃ as a catalyst, followed by nitration using HNO₃/H₂SO₄ at low temperatures to avoid over-nitration.
  • Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to detect residual solvents or byproducts. Mass spectrometry (EI-MS) can verify molecular ion peaks .

Q. How can structural and electronic properties be characterized for this compound?

  • Techniques :

  • X-ray crystallography to resolve meta-substitution effects on crystal packing (e.g., monoclinic vs. orthorhombic systems) .
  • Vibrational spectroscopy (IR/Raman) to identify nitro (─NO₂) and C─Cl stretching modes.
  • DFT calculations to map electron density distributions, particularly the electron-withdrawing effects of nitro groups on aromatic ring reactivity .

Advanced Research Questions

Q. How do the meta-nitro groups influence electrophilic substitution reactivity in downstream reactions?

  • Mechanistic Insight : Nitro groups deactivate the benzene ring, directing further substitutions to less hindered positions. For example, sulfonation or halogenation may occur at the 2- or 6-positions if steric effects from chlorine atoms permit.
  • Experimental Design : Competitive reaction studies using substituents like ─SO₃H or ─Br under varying conditions (e.g., H₂SO₄ vs. AlCl₃ catalysis) to track regioselectivity .

Q. What are the environmental degradation pathways, and how can degradation products be analyzed?

  • Pathways : Hydrolysis (pH-dependent), photolysis (UV/Vis irradiation), and microbial degradation (e.g., Pseudomonas spp.).
  • Analytical Methods :

  • GC-MS with electron capture detection (ECD) for chlorinated byproducts .
  • LC-QTOF-MS to identify polar intermediates like nitro-phenols or carboxylic acids .

Q. How does the compound’s solubility and partitioning behavior affect its application in drug delivery or environmental mobility?

  • Key Data :

  • LogP (predicted ~3.2) indicates moderate hydrophobicity, suggesting potential bioaccumulation .
  • Solubility : Low in water (<1 mg/L at 25°C) but higher in DMSO or dichloromethane.
    • Methodology : Use shake-flask experiments with octanol-water partitioning to measure LogP. Solubility profiles are determined via saturation shake-and-filter methods with UV-Vis quantification .

Contradictions and Data Gaps

  • Synthetic Yields : and describe nitration methods but lack yield optimization data for multi-substituted nitroarenes.
  • Toxicity Profiles : While mentions pesticide derivatives, no direct ecotoxicity data exists for this compound. Standardized OECD 207 (earthworm toxicity) or algal growth inhibition tests are recommended .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Trichloro-3,5-dinitrobenzene
Reactant of Route 2
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1,2,4-Trichloro-3,5-dinitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.